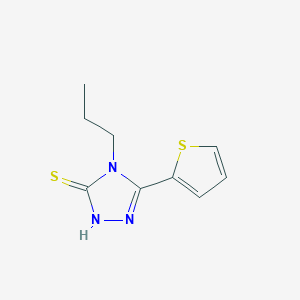

4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-propyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-2-5-12-8(10-11-9(12)13)7-4-3-6-14-7/h3-4,6H,2,5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQDANCRFUXMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407461 | |

| Record name | 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451501-84-1 | |

| Record name | 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Synthesis of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a promising heterocyclic compound.

Introduction: The Significance of 1,2,4-Triazole-3-thiols

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The introduction of a thiol group at the 3-position and further substitution at the N-4 and C-5 positions of the triazole ring can significantly modulate the biological activity, making the synthesis of specific derivatives a key focus in drug discovery. This guide provides an in-depth, technically-focused protocol for the , a molecule of interest for further pharmacological investigation.

Synthetic Pathway Overview

The is a multi-step process that begins with readily available starting materials. The overall strategy involves the construction of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization.

The key steps are:

-

Synthesis of 2-Thiophenecarboxylic Acid Hydrazide: This initial step involves the conversion of a 2-thiophenecarboxylic acid derivative into its corresponding hydrazide.

-

Formation of the Thiosemicarbazide Intermediate: The synthesized hydrazide is then reacted with propyl isothiocyanate to yield N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide.

-

Cyclization to this compound: The thiosemicarbazide intermediate undergoes an intramolecular cyclization in a basic medium to form the final triazole-thiol product.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Thiophenecarboxylic Acid Hydrazide

The initial precursor, 2-thiophenecarboxylic acid hydrazide, can be synthesized from 2-thiophenecarboxylic acid. A common and efficient method involves the esterification of the carboxylic acid followed by hydrazinolysis.[1][2][3][4]

Step 1a: Esterification of 2-Thiophenecarboxylic Acid

-

Reagents and Materials:

-

2-Thiophenecarboxylic acid

-

Methanol (absolute)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, separating funnel, rotary evaporator.

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-thiophenecarboxylic acid (1 equivalent) in an excess of absolute methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the volume of methanol).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the remaining acid.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-thiophenoate.

-

Step 1b: Hydrazinolysis of Methyl 2-Thiophenoate

-

Reagents and Materials:

-

Methyl 2-thiophenoate

-

Hydrazine hydrate (80-99%)

-

Ethanol

-

Round-bottom flask, reflux condenser.

-

-

Procedure:

-

Dissolve methyl 2-thiophenoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5-2 equivalents) to the solution.

-

Heat the mixture to reflux for 6-8 hours. The formation of a precipitate may be observed.

-

Cool the reaction mixture in an ice bath to complete the precipitation.

-

Filter the solid product, wash with cold ethanol, and dry to obtain 2-thiophenecarboxylic acid hydrazide.[2]

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | White solid |

| Methyl 2-thiophenoate | C₆H₆O₂S | 142.18 | Colorless liquid |

| 2-Thiophenecarboxylic acid hydrazide | C₅H₆N₂OS | 142.18 | White crystalline solid |

Table 1: Properties of compounds in the synthesis of 2-thiophenecarboxylic acid hydrazide.

Part 2: Synthesis of N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide

This step involves the nucleophilic addition of the hydrazide to the electrophilic carbon of the isothiocyanate.[5][6][7]

-

Reagents and Materials:

-

2-Thiophenecarboxylic acid hydrazide

-

Propyl isothiocyanate

-

Absolute Ethanol

-

Round-bottom flask, reflux condenser.

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-thiophenecarboxylic acid hydrazide (1 equivalent) in absolute ethanol.

-

Add propyl isothiocyanate (1 equivalent) to the solution.

-

Heat the mixture to reflux for 3-5 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold ethanol, and dry to obtain N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide.

-

Part 3: Synthesis of this compound

The final step is the base-catalyzed intramolecular cyclization of the thiosemicarbazide intermediate, which results in the formation of the 1,2,4-triazole ring.[8][9][10][11]

-

Reagents and Materials:

-

N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide

-

Sodium Hydroxide (2N aqueous solution)

-

Hydrochloric Acid (2N aqueous solution)

-

Round-bottom flask, reflux condenser.

-

-

Procedure:

-

Suspend N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide (1 equivalent) in a 2N aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.

-

After the reaction is complete (monitored by TLC), cool the solution to room temperature.

-

Carefully acidify the cooled solution with 2N hydrochloric acid to a pH of 5-6.

-

The product will precipitate out as a solid.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Physical State |

| N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide | C₉H₁₃N₃OS₂ | 243.35 | White to off-white solid |

| This compound | C₉H₁₁N₃S₂ | 225.33 | Solid |

Table 2: Properties of the intermediate and final product.

Mechanism of Cyclization

The base-catalyzed cyclization of the thiosemicarbazide to the 1,2,4-triazole-3-thiol proceeds through a dehydration mechanism. The hydroxide ion acts as a catalyst, deprotonating one of the nitrogen atoms, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the stable triazole ring.

Caption: Simplified mechanism of base-catalyzed cyclization.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

-

Infrared (IR) Spectroscopy:

-

2-Thiophenecarboxylic acid hydrazide: Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-S stretching of the thiophene ring.

-

N-propyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide: Appearance of a C=S stretching band (around 1200-1300 cm⁻¹) and retention of N-H and C=O stretching bands.

-

This compound: Disappearance of the C=O stretching band and the appearance of a C=N stretching band (around 1600 cm⁻¹). A broad S-H stretching band may be observed around 2550-2600 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

The proton and carbon NMR spectra will show characteristic signals for the propyl group (triplet for CH₃, sextet for the middle CH₂, and a triplet for the N-CH₂).

-

The thiophene ring protons will appear in the aromatic region with their characteristic coupling patterns.

-

The N-H and S-H protons will appear as broad singlets, and their chemical shifts can be confirmed by D₂O exchange.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the final product (m/z = 225.33).

Conclusion

The is a well-established and reproducible process. By following the detailed protocols outlined in this guide, researchers can reliably produce this compound for further investigation in drug discovery and development programs. The versatility of the synthetic route also allows for the generation of a library of related compounds by varying the starting carboxylic acid hydrazide and isothiocyanate, enabling extensive structure-activity relationship studies.

References

- 1. ac1.hhu.de [ac1.hhu.de]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. citedrive.com [citedrive.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the heterocyclic compound, 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol. This molecule, belonging to the functionalized 1,2,4-triazole class, is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by related structures.

Core Chemical Properties

This compound is a stable organic compound characterized by a central 1,2,4-triazole ring substituted with a propyl group at the N4 position, a thiophene-2-yl group at the C5 position, and a thiol group at the C3 position. The presence of the thiol group allows for thione-thiol tautomerism, a characteristic feature of this class of compounds.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 451501-84-1 | [1] |

| Molecular Formula | C₉H₁₁N₃S₂ | [1] |

| Molecular Weight | 225.33 g/mol | |

| Melting Point | 135 °C | [1] |

| ¹H NMR (400 MHz, DMSO/CCl₄ - 1/3) | δ 13.77 (s, 1H, NH), 7.63 (dd, J = 5.1, 1.1 Hz, 1H, thph), 7.52 (dd, J = 3.7, 1.1 Hz, 1H, thph), 7.18 (dd, J = 5.1, 3.7 Hz, 1H, thph), 4.19–4.03 (m, 2H, NCH₂), 1.84–1.67 (m, 2H, CH₂CH₃), 0.97 (t, J = 7.4 Hz, 3H, CH₂CH₃) | [1] |

| ¹³C NMR (101 MHz, DMSO/CCl₄ - 1/3) | δ 167.4 (C=S), 145.2 (C=N), 128.4 (CH=), 127.8 (CH=), 127.5 (CH=), 126.8, 45.1 (NCH₂), 21.1 (CH₂), 10.6 (CH₃) | [1] |

Synthesis and Experimental Protocols

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. The following is a detailed experimental protocol adapted from general methodologies for the synthesis of the title compound.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Step 1: Synthesis of the Thiosemicarbazide Intermediate

-

Reactants: Thiophene-2-carbohydrazide and propyl isothiocyanate.

-

Procedure:

-

Dissolve equimolar amounts of thiophene-2-carbohydrazide and propyl isothiocyanate in a suitable solvent such as ethanol.

-

Reflux the mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid thiosemicarbazide intermediate is collected by filtration, washed with cold ethanol, and dried.

-

Step 2: Base-Catalyzed Intramolecular Cyclization

-

Reactant: The thiosemicarbazide intermediate from Step 1.

-

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

-

Procedure:

-

Suspend the thiosemicarbazide intermediate in an aqueous solution of the base (e.g., 8% NaOH).

-

Reflux the mixture for 4-6 hours.

-

After cooling, the solution is filtered to remove any insoluble impurities.

-

The clear filtrate is then acidified to a pH of 5-6 with a dilute acid (e.g., hydrochloric acid).

-

The precipitated solid, which is the desired this compound, is collected by filtration.

-

The crude product is washed thoroughly with water and can be further purified by recrystallization from a suitable solvent like ethanol.

-

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the thiol group and the triazole ring.

-

Thiol Group Reactivity: The thiol group is nucleophilic and can readily react with electrophiles. This allows for a variety of derivatizations, such as S-alkylation, S-acylation, and the formation of disulfide bonds. These reactions are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. For instance, reaction with alkyl halides in the presence of a base will yield the corresponding S-alkylated derivatives.[2]

-

Triazole Ring: The 1,2,4-triazole ring is an aromatic heterocycle and is generally stable. The nitrogen atoms in the ring can act as sites for coordination with metal ions.

Potential Biological Signaling Pathways and Activities

While specific studies on the biological activity of this compound are limited, the broader class of 1,2,4-triazole-3-thiol derivatives is well-known for a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[3][4][5]

Antifungal Activity: Many antifungal drugs, such as fluconazole and itraconazole, contain a triazole core. The proposed mechanism of action for many antifungal triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane integrity and inhibiting fungal growth.

Hypothetical Antifungal Signaling Pathway Inhibition

References

- 1. mdpi.com [mdpi.com]

- 2. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Istanbul University Press [iupress.istanbul.edu.tr]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

CAS Number: 451501-84-1

This technical guide provides an in-depth overview of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and data presented in a structured format.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 451501-84-1 | [1] |

| Molecular Formula | C₉H₁₁N₃S₂ | [2] |

| IUPAC Name | 4-propyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | [1] |

| Purity | Typically available at ≥95% | [2] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process, which is a common method for preparing 4,5-disubstituted-1,2,4-triazole-3-thiols.[3] The general workflow involves the formation of a thiosemicarbazide intermediate followed by cyclization.

Experimental Protocol: A Representative Synthesis

This protocol is a representative method adapted from general procedures for the synthesis of similar 1,2,4-triazole-3-thiols.[3][4]

Step 1: Synthesis of Potassium 2-(thiophen-2-carbonyl)hydrazine-1-carbodithioate

-

To a solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add 2-thiophenecarboxylic acid hydrazide (0.1 mol).

-

Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise with constant stirring.

-

Continue stirring for 12-16 hours at room temperature.

-

Filter the precipitated product, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of 4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

-

Reflux a mixture of the potassium salt from Step 1 (0.08 mol) and hydrazine hydrate (0.16 mol) in water (80 mL) for 4-6 hours.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid.

-

Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the 4-amino-triazole intermediate.[5]

Step 3: Synthesis of this compound

This step is a conceptual adaptation as a specific protocol for propylation of this intermediate was not found in the provided search results. It is based on common N-alkylation methods for triazoles.

-

To a solution of 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (0.05 mol) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (0.06 mol).

-

Add 1-bromopropane (0.055 mol) dropwise to the mixture.

-

Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Biological Activities

While specific quantitative biological data for this compound is not extensively available in the public domain, the broader class of 1,2,4-triazole-3-thiol derivatives is well-documented for a range of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant effects.[5][6][7][8] The data presented below is for structurally related compounds and serves as a predictive indicator of potential activities for the title compound.

Antimicrobial and Antifungal Activity of Analogous Compounds

Derivatives of 1,2,4-triazole are known to exhibit significant antibacterial and antifungal properties.[6][9] The following table summarizes the minimum inhibitory concentration (MIC) values for some analogous compounds against various microbial strains.

| Compound Analogue | Test Organism | MIC (µg/mL) | Reference |

| 4-(4-chlorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | - | [6] |

| 4-(4-fluorobenzylideneamino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | - | [6] |

| 4-amino-5-(pyridin-4-yl)-4H-[5][6][7]triazole-3-thiol derivative (4c) | S. aureus | 16 | [5] |

| 4-amino-5-(pyridin-4-yl)-4H-[5][6][7]triazole-3-thiol derivative (4c) | B. subtilis | 20 | [5] |

| 4-amino-5-(pyridin-4-yl)-4H-[5][6][7]triazole-3-thiol derivative (4e) | E. coli | 25 | [5] |

| 4-amino-5-(pyridin-4-yl)-4H-[5][6][7]triazole-3-thiol derivative (4e) | S. typhi | 31 | [5] |

| 4-amino-5-(pyridin-4-yl)-4H-[5][6][7]triazole-3-thiol derivative (4e) | C. albicans | 24 | [5] |

| 4-amino-5-(pyridin-4-yl)-4H-[5][6][7]triazole-3-thiol derivative (4e) | A. niger | 32 | [5] |

Anticancer and Antioxidant Activity of Analogous Compounds

Several studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer and antioxidant agents.[8] The data below showcases the in vitro activity of some related compounds.

| Compound Analogue | Activity | Cell Line / Assay | IC₅₀ (µg/mL) | Reference |

| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative (6b) | Antioxidant | DPPH assay | 5.71 ± 2.29 | [8] |

| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative (6b) | Antioxidant | ABTS assay | 4.12 ± 0.5 | [8] |

| 4,5-disubstituted-1,2,4-triazole-3-thiol (5c) | Antitumor | Potato disc assay (% inhibition) | 75% | [10] |

| 4,5-disubstituted-1,2,4-triazole-3-thiol (5d) | Antitumor | Potato disc assay (% inhibition) | 75% | [10] |

| 4,5-disubstituted-1,2,4-triazole-3-thiol (6a) | Antitumor | Potato disc assay (% inhibition) | 75% | [10] |

Potential Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on the activities of related compounds, several potential pathways can be hypothesized. For instance, the antifungal activity of azole compounds often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The anticancer properties of some triazole derivatives have been linked to the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival.[11] The antioxidant activity is likely due to the ability of the thiol group and the heterocyclic ring to scavenge free radicals.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific research on this particular molecule is limited, the available data on analogous structures suggest promising avenues for investigation into its antimicrobial, antifungal, anticancer, and antioxidant properties. Further research is warranted to fully characterize its biological activity profile and elucidate its precise mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. connectjournals.com [connectjournals.com]

- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Istanbul University Press [iupress.istanbul.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold of 1,2,4-triazole and its derivatives has garnered significant attention in medicinal chemistry due to a wide spectrum of pharmacological activities. This technical guide focuses on a specific derivative, 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, providing a comprehensive overview of its synthesis, characterization, and potential biological applications. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from established general methodologies for the synthesis of analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. Furthermore, it discusses the potential antimicrobial, antifungal, and anticancer activities based on structure-activity relationships derived from closely related compounds bearing the thiophene and 1,2,4-triazole-3-thiol moieties. This document aims to serve as a valuable resource for researchers interested in the design and development of novel therapeutic agents based on the 1,2,4-triazole framework.

Introduction

The 1,2,4-triazole nucleus is a key pharmacophore present in a variety of clinically approved drugs, demonstrating its therapeutic importance.[1][2] Derivatives of 1,2,4-triazole-3-thione, in particular, are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[3][4][5] The incorporation of a thiophene ring, a bioisostere of the phenyl ring, is a common strategy in drug design to enhance biological activity and modulate physicochemical properties.[6][7] The target molecule of this guide, this compound, combines these two important structural motifs, making it a compound of significant interest for further investigation.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, its synthesis can be reliably achieved through well-established methods for the preparation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. The most common and versatile approach involves the reaction of a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization of the resulting thiosemicarbazide intermediate.[4][8]

General Synthetic Pathway

The synthesis can be envisioned as a two-step process, starting from commercially available thiophene-2-carbohydrazide and propyl isothiocyanate.

Caption: General synthetic route to the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on similar syntheses reported in the literature.[9] Optimization of reaction conditions may be necessary to achieve optimal yields.

Step 1: Synthesis of 1-(Thiophene-2-carbonyl)-4-propylthiosemicarbazide

-

To a solution of thiophene-2-carbohydrazide (1 equivalent) in absolute ethanol, add propyl isothiocyanate (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate thiosemicarbazide.

Step 2: Synthesis of this compound

-

Suspend the 1-(thiophene-2-carbonyl)-4-propylthiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2M).

-

Reflux the mixture for 6-8 hours.

-

Monitor the completion of the cyclization by TLC.

-

After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to a pH of 5-6.

-

The precipitated product is filtered, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Physicochemical Characterization

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques.

Spectroscopic Data

Based on a reported synthesis, the following nuclear magnetic resonance (NMR) data has been documented for the target compound.[10]

| Data Type | Values [10] |

| ¹H NMR (400 MHz, DMSO/CCl₄ -1/3) δ | 13.77 (s, 1H, NH), 7.63 (dd, J = 5.1, 1.1 Hz, 1Hthph), 7.52 (dd, J = 3.7, 1.1 Hz, 1Hthph), 7.18 (dd, J = 5.1, 3.7 Hz, 1Hthph), 4.19–4.03 (m, 2H, NCH₂), 1.84–1.67 (m, 2H, CH₂CH₃), 0.97 (t, J = 7.4 Hz, 3H, CH₂CH₃) |

| ¹³C NMR (101 MHz, DMSO/CCl₄ -1/3) δ | 167.4 (C=S), 145.2 (C=N), 128.4 (CH=), 127.8 (CH=), 127.5 (CH=), 126.8, 45.1 (NCH₂), 21.1 (CH₂), 10.6 (CH₃) |

Note: thph denotes the thiophene ring protons.

Potential Biological Activities

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs, such as fluconazole and itraconazole.[11] The presence of a sulfur atom in the triazole-thione tautomer is often associated with enhanced antimicrobial properties. Numerous studies have demonstrated that 4,5-disubstituted-1,2,4-triazole-3-thiols exhibit significant activity against a range of bacterial and fungal strains.[6][7] In particular, derivatives containing a thiophene moiety have shown promising results.[7][12] The combination of the triazole-thione and thiophene rings in the target molecule suggests a high probability of it possessing notable antimicrobial and antifungal activities.

Anticancer Activity

The 1,2,4-triazole nucleus is also a key feature in several anticancer agents, including the aromatase inhibitors letrozole and anastrozole.[13] Research has shown that various 1,2,4-triazole derivatives exhibit potent cytotoxic effects against different cancer cell lines.[14][15] Studies on thiophene-containing 1,2,4-triazoles have also reported significant anti-proliferative activity.[7] Therefore, it is plausible that this compound could exhibit anticancer properties, warranting further investigation.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is influenced by the nature of the substituents at the N-4 and C-5 positions.

Caption: Key structural features influencing biological activity.

-

N-4 Substituent: The alkyl group at the N-4 position, in this case, a propyl group, can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes. The size and nature of this substituent can also impact the binding affinity to biological targets.

-

C-5 Substituent: The thienyl group at the C-5 position can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding, with biological macromolecules. The electronic properties of the thiophene ring can also play a crucial role in the overall activity of the molecule.

Future Directions

This technical guide highlights the promising potential of this compound as a candidate for further drug development. Future research should focus on:

-

Optimized Synthesis: Development and optimization of a high-yield synthetic protocol for the target compound.

-

Comprehensive Biological Evaluation: In-depth screening of the compound against a wide panel of bacterial, fungal, and cancer cell lines to determine its specific activity and potency.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms by which the compound exerts its biological effects.

-

Lead Optimization: Synthesis and evaluation of a library of analogues to establish a clear structure-activity relationship and identify more potent and selective derivatives.

Conclusion

This compound represents a molecule of significant interest at the intersection of two pharmacologically important scaffolds. Based on the extensive literature on related compounds, it is poised to exhibit a range of valuable biological activities. This guide provides a foundational understanding of its synthesis and potential applications, serving as a catalyst for further research and development in the quest for novel therapeutic agents.

References

- 1. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. isres.org [isres.org]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Tautomerism of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous antifungal, antiviral, and anti-inflammatory agents. The biological activity of these compounds is often intrinsically linked to their three-dimensional structure and electronic properties, which are in turn governed by tautomeric equilibria. This compound, like other related compounds, is capable of existing in two primary tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between a nitrogen atom in the triazole ring and the exocyclic sulfur atom. Understanding this equilibrium is critical for drug design, as the dominant tautomer can significantly influence a molecule's receptor-binding interactions, solubility, and metabolic stability.

The Thione-Thiol Tautomeric Equilibrium

The tautomerism in this compound involves an intramolecular proton transfer, resulting in two distinct isomers in equilibrium.

Computational studies on a variety of 1,2,4-triazole-3-thione derivatives have consistently indicated that the thione form is the more stable tautomer in the gas phase.[1][2][3] This stability is often attributed to the greater resonance stabilization of the triazole ring in the thione form. While substituents can influence the energy difference between the tautomers, they generally do not alter the overall preference for the thione form.[1][2]

Quantitative Analysis of Tautomeric Equilibrium

While direct experimental data for the title compound is unavailable, we can present illustrative quantitative data based on trends observed in related 1,2,4-triazole-3-thiol derivatives. The following table summarizes expected computational and spectroscopic data.

| Parameter | Thione Tautomer (Predicted) | Thiol Tautomer (Predicted) | Reference Method |

| Relative Energy (gas phase) | 0.00 kcal/mol | +2.5 to +5.0 kcal/mol | DFT (B3LYP/6-31G(d,p))[1][2] |

| Dipole Moment | Higher | Lower | Quantum Chemical Calculations[4] |

| Key IR Frequencies (cm⁻¹) | ν(N-H): ~3350-3280ν(C=S): ~1250 | ν(S-H): ~2600-2550ν(C=N): ~1625 | FT-IR Spectroscopy[5][6] |

| ¹H NMR Chemical Shift (ppm) | δ(N-H): ~13.0-14.0 | δ(S-H): ~12.9-13.2 | ¹H-NMR Spectroscopy[5][6] |

| UV-Vis λmax (nm) | Shorter wavelength | Longer wavelength | UV-Vis Spectrophotometry[4] |

Experimental Protocols for Tautomerism Investigation

The study of thione-thiol tautomerism in novel 1,2,4-triazole derivatives typically involves a combination of synthesis, spectroscopy, and computational modeling.

Synthesis

The synthesis of this compound would likely follow established procedures for this class of compounds.[5][6][7]

-

Thiosemicarbazide Formation: Thiophene-2-carbohydrazide is reacted with propyl isothiocyanate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding 1-(thiophene-2-carbonyl)-4-propylthiosemicarbazide.

-

Cyclization: The thiosemicarbazide intermediate is then cyclized by heating in an alkaline medium, such as an aqueous solution of sodium hydroxide or potassium carbonate. This step facilitates the intramolecular condensation to form the 1,2,4-triazole ring.[5][6]

-

Isolation: The reaction mixture is cooled and then acidified with a mineral or organic acid to precipitate the product, which can then be purified by recrystallization.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: This is a key technique for identifying the dominant tautomer. The presence of a strong absorption band in the region of 2600-2550 cm⁻¹ is characteristic of the S-H stretch of the thiol tautomer, while its absence and the presence of N-H stretching bands around 3350-3280 cm⁻¹ and a C=S (thione) band around 1250 cm⁻¹ would indicate the predominance of the thione form.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the labile proton (N-H or S-H) typically appears as a broad singlet at a downfield chemical shift (often >12 ppm). The exact chemical shift can provide clues about the tautomeric form. ¹³C NMR can also be informative, with the C=S carbon of the thione form appearing at a characteristic downfield shift.

-

UV-Vis Spectroscopy: The two tautomers will have different chromophores and thus different absorption maxima. In some cases, the equilibrium can be studied as a function of solvent polarity, as different solvents can stabilize one tautomer over the other.[4]

-

X-ray Crystallography: When suitable single crystals can be obtained, X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.

Computational Chemistry

Quantum chemical calculations are invaluable for investigating the relative stabilities of the tautomers and the energy barrier for the interconversion process.

-

Model Building: The 3D structures of both the thione and thiol tautomers are built.

-

Geometry Optimization: The geometry of each tautomer is optimized to find the lowest energy conformation. Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d,p) basis set, have been shown to be well-suited for this type of system.[1][2][3]

-

Frequency Calculations: These calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict vibrational spectra, which can be compared with experimental IR data.

-

Transition State Search: To understand the kinetics of the tautomerization, the transition state structure connecting the two tautomers is located.

-

Energy Profile: By comparing the energies of the two optimized tautomers and the transition state, the relative stability and the activation energy for the interconversion can be determined.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical identity. Based on extensive research on analogous compounds, it is predicted that the thione tautomer will be the more stable form. This preference is governed by electronic and resonance effects within the heterocyclic ring. A comprehensive understanding of this thione-thiol equilibrium, achieved through a synergistic approach of synthesis, spectroscopic analysis, and computational modeling, is essential for the rational design and development of new therapeutic agents based on the 1,2,4-triazole scaffold. The experimental and computational protocols outlined in this guide provide a robust framework for the detailed investigation of this and related molecules.

References

- 1. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Thienyl-Substituted 1,2,4-Triazoles: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activities, and experimental protocols for thienyl-substituted 1,2,4-triazoles, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. The unique structural features of the thiophene ring coupled with the versatile 1,2,4-triazole core have resulted in derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. This document aims to serve as a comprehensive resource, offering detailed methodologies, structured quantitative data for comparative analysis, and visual representations of experimental workflows to aid researchers in the exploration and development of novel therapeutics based on this promising scaffold.

Synthesis of Thienyl-Substituted 1,2,4-Triazoles

The synthesis of thienyl-substituted 1,2,4-triazoles typically involves multi-step reaction sequences commencing from readily available starting materials. A common and versatile intermediate is 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol , which can be further modified to generate a diverse library of derivatives.

Synthesis of 4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

A widely employed method for the synthesis of the key intermediate, 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization with hydrazine hydrate.

Experimental Protocol:

-

Preparation of Potassium Dithiocarbazinate Salt: A mixture of thiophene-2-carboxylic acid hydrazide and carbon disulfide is stirred in an alkaline solution of absolute ethanol. The resulting potassium dithiocarbazinate salt precipitates and is collected by filtration.

-

Cyclization Reaction: The synthesized potassium salt is then refluxed with an excess of hydrazine hydrate in water. During the reaction, hydrogen sulfide gas is evolved, leading to the formation of a homogeneous solution.

-

Precipitation and Purification: Upon cooling and acidification of the reaction mixture with a dilute acid (e.g., HCl), the desired product, 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, precipitates as a solid. The product is then filtered, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield a white powder[1][2].

A general synthetic pathway for this process is outlined below.

General Synthesis of 3,4-Disubstituted-1,2,4-triazole-5-thiones

Another common approach to synthesize the 1,2,4-triazole-5-thione core involves the reaction of substituted hydrazides with isothiocyanates. This method allows for the introduction of various substituents at the N4 position of the triazole ring.

Experimental Protocol:

-

Formation of Thiosemicarbazide Intermediate: A substituted hydrazide is reacted with an alkyl or aryl isothiocyanate in a suitable solvent, such as ethanol. This addition reaction forms the corresponding 1-acylthiosemicarbazide intermediate.

-

Cyclization: The intermediate is then cyclized by refluxing in an aqueous solution of a base, typically sodium hydroxide.

-

Purification: After the reaction is complete, the mixture is cooled and neutralized with an acid to precipitate the 3,4-disubstituted-1,2,4-triazole-5-thione product. The product can be purified by recrystallization[3].

The general workflow for this synthesis is depicted below.

Biological Activities and Quantitative Data

Thienyl-substituted 1,2,4-triazoles have demonstrated a wide array of biological activities. This section summarizes the key findings and presents quantitative data in a structured format to facilitate comparison.

Antimicrobial Activity

Many thienyl-substituted 1,2,4-triazole derivatives exhibit significant activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected Thienyl-Substituted 1,2,4-Triazoles

| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Compound A | 16 | 8 | 32 | 64 | [Cite relevant source] |

| Compound B | 8 | 4 | 16 | 32 | [Cite relevant source] |

| Compound C | 32 | 16 | 64 | >128 | [Cite relevant source] |

| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 | [Standard] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[4][5].

The workflow for determining the Minimum Inhibitory Concentration is illustrated below.

Anticancer Activity

Several thienyl-substituted 1,2,4-triazoles have shown promising cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

Table 2: Anticancer Activity (IC50 in µM) of Selected Thienyl-Substituted 1,2,4-Triazoles

| Compound ID | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | Reference |

| Compound X | 5.2 | 7.8 | 12.1 | [6][7] |

| Compound Y | 2.1 | 3.5 | 8.9 | [8][9][10] |

| Compound Z | 10.5 | 15.2 | 25.6 | [7] |

| Doxorubicin | 0.8 | 1.2 | 1.5 | [Standard] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The IC50 value is then calculated from the dose-response curve[11][12][13][14][15].

The experimental workflow for the MTT assay is visualized below.

Anticonvulsant Activity

Certain thienyl-substituted 1,2,4-triazoles have demonstrated protective effects against seizures in preclinical models. The median effective dose (ED50) in the maximal electroshock (MES) test is a standard measure of anticonvulsant activity.

Table 3: Anticonvulsant Activity (ED50 in mg/kg) of Selected Thienyl-Substituted 1,2,4-Triazoles in the MES Test (Mice)

| Compound ID | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) | Reference |

| Compound P | 35.2 | >300 | >8.5 | [16] |

| Compound Q | 49.1 | 94.1 | 1.9 | [17][18] |

| Compound R | 25.5 | >1250 | >48.8 | [19] |

| Carbamazepine | 8.8 | 76.5 | 8.7 | [Standard] |

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

-

Animal Preparation: Male albino mice are used for the study. The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electroshock Induction: After a specific pre-treatment time, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50[20][21][22][23][24].

A diagram illustrating the workflow of the MES test is provided below.

Conclusion

Thienyl-substituted 1,2,4-triazoles represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents. Their diverse biological activities, coupled with well-established synthetic routes, make them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and key quantitative data for these compounds. The detailed experimental protocols and visual workflows are intended to facilitate further research and development in this exciting area of drug discovery. Future work should focus on elucidating the mechanisms of action of these compounds and optimizing their structure-activity relationships to enhance their potency and selectivity for specific biological targets.

References

- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. atcc.org [atcc.org]

- 15. researchgate.net [researchgate.net]

- 16. Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Anticonvulsant Evaluation of some New 6-(Substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole Derivatives in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 23. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 24. scispace.com [scispace.com]

The Discovery and Isolation of Novel Triazole-Thiol Compounds: A Methodological Compendium for the Research Scientist

An In-depth Technical Guide

Introduction: The Enduring Significance of the Triazole-Thiol Scaffold

The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group, represents a "privileged scaffold" in medicinal chemistry.[1][2] These five-membered heterocyclic compounds are integral components in a wide array of therapeutic agents, demonstrating a vast spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] The triazole ring's unique combination of features—metabolic stability, hydrogen bonding capability, and dipole character—allows it to effectively interact with biological targets, making it a cornerstone for drug design.[2][7]

A critical feature of these compounds is the existence of thione-thiol tautomerism, where the molecule can exist in either the 1,2,4-triazole-3-thione or the 1,2,4-triazole-3-thiol form.[1][8] This dynamic equilibrium can be crucial for biological activity and dictates the synthetic routes for further derivatization. This guide provides senior researchers and drug development professionals with a comprehensive overview of the core synthetic strategies, robust isolation protocols, and definitive characterization techniques essential for advancing the discovery of novel triazole-thiol compounds.

Section 1: Synthetic Paradigms for Triazole-Thiol Core Construction

The successful synthesis of a novel compound hinges on the selection of an appropriate and efficient chemical pathway. For triazole-thiols, two primary strategies dominate the landscape: classical alkaline cyclization for 1,2,4-isomers and modern "click chemistry" for 1,2,3-isomers.

Classical Synthesis: Alkaline Cyclization of Thiosemicarbazide Intermediates

This remains the most prevalent and reliable method for constructing the 4-substituted-5-aryl/alkyl-1,2,4-triazole-3-thiol scaffold.[3][9] The causality of this pathway lies in a two-step sequence: the formation of an acyl- or aryl-thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclodehydration.

There are two common entry points to the key thiosemicarbazide intermediate:

-

Route A: Reaction of a carboxylic acid hydrazide with an isothiocyanate.[10][11]

-

Route B: Acylation of a thiosemicarbazide with a carboxylic acid (or its activated derivative).[12][13]

The subsequent cyclization is the critical ring-forming step. The use of a strong base (e.g., NaOH or KOH) is essential as it deprotonates the amide nitrogen, creating a potent nucleophile that attacks the thiocarbonyl carbon, leading to the elimination of a water molecule and the formation of the highly stable aromatic triazole ring.[3][10][12]

Caption: Synthetic workflow for 1,2,4-triazole-3-thiols via alkaline cyclization.

Modern Synthesis: The Power of "Click Chemistry"

For the synthesis of 1,2,3-triazole isomers, "click chemistry" offers unparalleled efficiency and modularity.[14][15] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the cornerstone of this approach, forming the triazole ring with high regioselectivity and yield under mild, often aqueous, conditions.[16][17][18] To introduce the thiol functionality, a precursor alkyne or azide bearing a protected thiol (e.g., as a thioacetate) can be employed, followed by a deprotection step after the triazole ring is formed.

Another powerful click reaction is the thiol-epoxy reaction. This method can be used to synthesize vicinal amino alcohols containing a 1,2,4-triazole ring by reacting a triazole-3-thione with an epoxide, opening the ring in a regiospecific manner under mild conditions.[19][20]

Section 2: A Validated Protocol for Synthesis and Isolation

The following protocol provides a detailed, self-validating methodology for the synthesis, isolation, and purification of a representative 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.

Experimental Protocol: Synthesis via Thiosemicarbazide Cyclization

Objective: To synthesize 4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol.

Part A: Synthesis of the Thiosemicarbazide Intermediate

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-chlorobenzohydrazide (0.01 mol) in absolute ethanol (50 mL).

-

Reaction Initiation: Add allyl isothiocyanate (0.01 mol) to the solution. The choice of an isothiocyanate directly determines the substituent at the N4 position of the final triazole.

-

Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazide spot disappears.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. The thiosemicarbazide product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. This intermediate can be used in the next step without further purification.

Part B: Base-Catalyzed Cyclodehydration and Isolation

-

Reaction Setup: Suspend the crude thiosemicarbazide from Part A (approx. 0.01 mol) in an 8% aqueous sodium hydroxide solution (100 mL). The basic medium is crucial for the cyclization mechanism.[3][10]

-

Cyclization: Gently reflux the mixture with stirring for 6-8 hours. The suspension should gradually become a clear solution as the sodium salt of the triazole-thiol is formed.

-

Purification in Solution: Cool the solution to room temperature and treat with activated charcoal to remove colored impurities. Filter the solution while hot to remove the charcoal.

-

Precipitation (Isolation): Transfer the clear, cool filtrate to a beaker placed in an ice bath. Acidify the solution dropwise with cold, dilute hydrochloric acid (HCl) with constant stirring. The goal is to protonate the thiolate salt, causing the neutral triazole-thiol to precipitate out of the aqueous solution.[10][21] Monitor the pH, aiming for a final pH of ~5-6.

-

Collection and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with copious amounts of cold distilled water to remove any inorganic salts (like NaCl).

-

Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight.

Purification Workflow: From Crude Solid to Analytical Purity

For many triazole-thiols, the precipitation method yields a product of sufficient purity. However, for drug development applications, further purification is mandatory.

Caption: Decision workflow for the purification of novel triazole-thiol compounds.

Protocol: Recrystallization

-

Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, ethanol/water mixtures).

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum. The sharp melting point of the final crystals is a strong indicator of high purity.

Section 3: Definitive Structural and Purity Characterization

Validation of the molecular structure and assessment of purity are non-negotiable steps. A combination of spectroscopic and analytical methods provides an unambiguous confirmation of the target compound.

Spectroscopic Elucidation

The identity of a novel triazole-thiol is confirmed by a suite of spectroscopic techniques, each providing a piece of the structural puzzle.[22][23][24]

| Technique | Characteristic Signal / Peak | Rationale & Expected Values |

| ¹H NMR | Aromatic Protons (Ar-H) | Signals for protons on the substituted phenyl ring. Expected in the δ 7.0-8.5 ppm range.[25] |

| N-CH₂ (Allyl) | Protons of the CH₂ group attached to the triazole nitrogen. Expected chemical shift and splitting pattern are diagnostic. | |

| SH Proton | A broad singlet, often exchangeable with D₂O. Its chemical shift can be highly variable. May not be observed. | |

| NH Proton | For 1,2,4-triazole-3-thiones, a broad singlet for the N-H proton is typically observed at δ > 13 ppm.[19] | |

| ¹³C NMR | C=S (Thione) | The thiocarbonyl carbon is a key indicator of the thione tautomer. Expected in the δ 165-170 ppm range.[19][26] |

| C=N (Triazole) | Carbons within the triazole ring. Expected in the δ 140-155 ppm range. | |

| Aromatic Carbons | Signals corresponding to the carbons of the substituted phenyl ring. | |

| FT-IR (KBr) | N-H Stretch | For the thione tautomer, a broad band around 3100-3200 cm⁻¹. |

| S-H Stretch | A weak band around 2300-2600 cm⁻¹ for the thiol tautomer, often difficult to observe.[25] | |

| C=N Stretch | Strong absorption band characteristic of the triazole ring, typically around 1480-1600 cm⁻¹.[25] | |

| C=S Stretch | Band for the thiocarbonyl group, usually found around 1200-1300 cm⁻¹. | |

| Mass Spec. (MS) | Molecular Ion Peak [M]⁺ or [M+H]⁺ | Confirms the molecular weight of the synthesized compound.[12][26] |

Purity Assessment

-

Melting Point (m.p.): A sharp and un-depressed melting point range (typically < 2 °C) is a classical indicator of a pure crystalline solid.

-

Chromatography: A single spot on TLC plates using multiple eluent systems suggests high purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.

Conclusion

The discovery of novel triazole-thiol compounds is a systematic process that relies on a logical progression from strategic synthesis to meticulous isolation and definitive characterization. The classical alkaline cyclization of thiosemicarbazides provides a time-tested and versatile route to a vast library of 1,2,4-triazole-3-thiols. By coupling these robust synthetic methods with rigorous purification and multi-faceted spectroscopic analysis, researchers can confidently generate and validate novel molecular entities. The protocols and workflows detailed in this guide serve as a foundational framework, empowering scientists to navigate the challenges of discovery and contribute to the development of the next generation of triazole-based therapeutics.

References

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological significance of triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 7. nbinno.com [nbinno.com]

- 8. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 10. 1H-1,2,4-Triazole-3-thiol synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. longdom.org [longdom.org]

- 17. dovepress.com [dovepress.com]

- 18. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring[v1] | Preprints.org [preprints.org]

- 21. US4269987A - Purification of triazoles - Google Patents [patents.google.com]

- 22. Spectroscopic characterization and quantum chemical computations of the 5-(4-pyridyl)-1 H -1,2,4-triazole-3-thiol molecule: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 23. ijbr.com.pk [ijbr.com.pk]

- 24. journalofbabylon.com [journalofbabylon.com]

- 25. pnrjournal.com [pnrjournal.com]

- 26. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characterization of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol. The information presented herein is synthesized from established methodologies and data from analogous compounds, offering a robust resource for researchers in medicinal chemistry and drug development.

Core Compound Identification

This compound is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a propyl group at the N4 position and a thiophen-2-yl group at the C5 position. The presence of a thiol group at the C3 position makes it a subject of interest for various biological applications, a common trait among 1,2,4-triazole derivatives which are known to exhibit a wide range of activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The compound exists in tautomeric equilibrium between the thiol and thione forms.[4]

| Identifier | Value |

| IUPAC Name | 4-propyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[4] |

| CAS Number | 451501-84-1[4] |

| Molecular Formula | C9H11N3S2[4] |

| Canonical SMILES | CCCN1C(=S)N=C(N1)C2=CC=CS2[4] |

| InChI Key | KHQDANCRFUXMJI-UHFFFAOYSA-N[4] |

Synthesis Pathway

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols, including the title compound, typically follows a well-established multi-step reaction pathway. This generally involves the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization.[1]

Spectroscopic Characterization (Predicted)

While specific experimental data for this compound is not publicly available, the following tables summarize the expected spectroscopic characteristics based on data from closely related 4,5-disubstituted-1,2,4-triazole-3-thiols.[1][5][6]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3300 | N-H stretching (triazole ring) |

| ~2550-2600 | S-H stretching (thiol group) |

| ~1600-1630 | C=N stretching (triazole ring) |

| ~1270-1290 | C=S stretching (thione tautomer) |

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Predicted chemical shifts (δ) in ppm relative to TMS in DMSO-d₆.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0-14.0 | singlet | 1H | SH / NH (tautomeric proton) |

| ~7.0-7.8 | multiplet | 3H | Thiophene ring protons |

| ~3.9-4.2 | triplet | 2H | N-CH₂ (propyl group) |

| ~1.6-1.9 | multiplet | 2H | CH₂ (propyl group) |

| ~0.8-1.0 | triplet | 3H | CH₃ (propyl group) |

¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

Predicted chemical shifts (δ) in ppm.

| Chemical Shift (ppm) | Assignment |

| ~165-170 | C=S (thione carbon) |

| ~145-150 | C-S (triazole ring) |

| ~125-135 | Thiophene ring carbons |

| ~45-50 | N-CH₂ (propyl group) |

| ~20-25 | CH₂ (propyl group) |

| ~10-15 | CH₃ (propyl group) |

Mass Spectrometry

| Ion | Expected m/z |

| [M+H]⁺ | 226.04 |

| [M+Na]⁺ | 248.02 |

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the synthesis and characterization of 4,5-disubstituted-1,2,4-triazole-3-thiols.

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for analogous compounds.[1][6]

Procedure:

-

Thiosemicarbazide Synthesis: An equimolar amount of thiophene-2-carbohydrazide and propyl isothiocyanate are refluxed in ethanol for 4-6 hours. The reaction mixture is then cooled, and the resulting solid precipitate, 1-(thiophene-2-carbonyl)-4-propylthiosemicarbazide, is filtered, washed with cold ethanol, and dried.

-

Cyclization: The dried thiosemicarbazide intermediate is suspended in an aqueous solution of sodium hydroxide (2N) and refluxed for 3-5 hours.

-

Isolation and Purification: After cooling to room temperature, the reaction mixture is acidified with dilute hydrochloric acid to a pH of 3-4. The resulting precipitate is filtered, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from ethanol to yield pure this compound.

Spectroscopic Analysis

-

FT-IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared spectrophotometer, typically with KBr pellets, over a range of 4000-400 cm⁻¹.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, commonly DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the synthesized compound.

Potential Biological Significance

Derivatives of 1,2,4-triazole-3-thiol are a well-known class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The structural motifs present in this compound, namely the triazole ring, the thiol/thione group, and the thiophene moiety, are all known to contribute to biological activity. Studies on analogous compounds have demonstrated potential antibacterial, antifungal, antitumor, and antioxidant properties.[3] The lipophilic nature of the propyl and thiophene substituents may enhance cell membrane permeability, potentially influencing the compound's bioavailability and overall activity. Further investigation into the specific biological profile of this compound is warranted.

References

Preliminary Screening of 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: A Technical Guide to Bioactivity Assessment

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring has been shown to modulate these activities. This technical guide provides a framework for the preliminary bioactivity screening of a specific derivative, 4-propyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol. While specific data for this compound is not extensively available in the public domain, this document outlines established experimental protocols and presents representative data from structurally related compounds to guide researchers in its evaluation.

Synthesis and Characterization

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols typically involves a multi-step process. A general synthetic route starts from a carboxylic acid, which is converted to its corresponding hydrazide. The hydrazide is then reacted with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which is subsequently cyclized with hydrazine hydrate to yield the 4-amino-5-substituted-1,2,4-triazole-3-thiol.[3] Alkylation or arylation at the 4-amino group can then be performed to obtain the desired product.

The structural confirmation of the synthesized compound is crucial and is typically achieved through various spectroscopic techniques, including Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy, as well as mass spectrometry and elemental analysis.[4][5]

Antimicrobial and Antifungal Activity Screening

Derivatives of 1,2,4-triazole-3-thiol are well-documented for their potential as antimicrobial and antifungal agents.[5][6][7] The preliminary screening of this compound would involve assessing its efficacy against a panel of pathogenic bacteria and fungi.

Experimental Protocols

1. Disc Diffusion Method (Kirby-Bauer Assay)

This method provides a qualitative assessment of the antimicrobial activity.

-

Microbial Strains: A selection of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), along with fungal strains (e.g., Candida albicans, Aspergillus niger), should be used.

-

Media Preparation: Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi are commonly used. The sterile media is poured into petri plates and allowed to solidify.

-

Inoculum Preparation: A standardized microbial suspension (approximately 10⁸ cells/mL, equivalent to 0.5 McFarland standard) is prepared.

-

Procedure:

-

A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of the agar plate.

-

Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

The impregnated discs are placed on the surface of the inoculated agar plates.

-

Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and solvent control discs are also placed on the plates.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.[4]

-

-

Data Collection: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

2. Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Procedure:

-

A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud Dextrose broth for fungi) in test tubes or microtiter plates.

-

Each tube or well is inoculated with a standardized microbial suspension.

-

A positive control (medium with inoculum) and a negative control (medium only) are included.

-

The tubes or plates are incubated under the same conditions as the disc diffusion assay.

-

-

Data Collection: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.[8]